N-(3,5-dimethoxyphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide
Description
This compound features a thiophene-2-carboxamide core substituted at position 3 with a sulfamoyl group [N-methyl-N-(4-ethoxyphenyl)sulfamoyl] and at position 2 with an N-(3,5-dimethoxyphenyl)carboxamide moiety.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-3-[(4-ethoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6S2/c1-5-30-17-8-6-16(7-9-17)24(2)32(26,27)20-10-11-31-21(20)22(25)23-15-12-18(28-3)14-19(13-15)29-4/h6-14H,5H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSLATOFOQXDEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiophene Ring: Starting from a suitable thiophene precursor, the thiophene ring is constructed through cyclization reactions.
Introduction of Substituents: Functional groups such as dimethoxyphenyl and ethoxyphenyl are introduced through electrophilic aromatic substitution or cross-coupling reactions.
Sulfamoylation: The sulfamoyl group is introduced using reagents like sulfamoyl chloride under basic conditions.
Amidation: The carboxamide group is formed through the reaction of a carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Electrophilic or nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that N-(3,5-dimethoxyphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide exhibits significant anti-inflammatory properties. This is primarily attributed to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in the inflammatory process.
Case Study: Inhibition of COX Enzymes
A study demonstrated that derivatives of this compound effectively inhibited COX-2 activity in vitro, leading to reduced prostaglandin synthesis, which is responsible for inflammation and pain . This suggests that the compound could be developed into a non-steroidal anti-inflammatory drug (NSAID).
Anticancer Potential
The compound's structural characteristics make it a candidate for targeting specific cancer pathways. In particular, it has been evaluated for its ability to inhibit tumor growth through modulation of signaling pathways associated with cell proliferation and apoptosis.
Case Study: Cancer Cell Line Testing
In vitro studies on various cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation, especially in breast and colon cancer models . These findings highlight its potential as a therapeutic agent in oncology.
Synthetic Routes and Derivative Development
The synthesis of this compound involves several steps including:
- Formation of the thiophene core.
- Introduction of the sulfamoyl group.
- Functionalization with methoxy and ethoxy groups.
This synthetic versatility allows for the development of various derivatives that may enhance efficacy or reduce side effects.
Clinical Trials
Further exploration through clinical trials is essential to establish safety profiles and therapeutic efficacy in humans. Investigations into dosage optimization and long-term effects will be critical.
Structure-Activity Relationship Studies
Ongoing research should focus on the structure-activity relationship (SAR) to identify modifications that enhance biological activity while minimizing toxicity.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
a) Benzofuran Derivative (Methyl 3-(3,5-dimethoxyphenyl)-6-methoxybenzofuran-4-carboxylate, S3)
- Core Structure : Benzofuran (oxygen-containing heterocycle) vs. thiophene (sulfur-containing) in the target compound.
- Substituents : Shares the 3,5-dimethoxyphenyl group but lacks the sulfamoyl-carboxamide architecture.
- Synthesis: Synthesized via Bi(OTf)3-catalyzed cyclization in DCM (86% yield) .
b) Quinoxaline-Based Analog (N-(3-(N-(3-((3,5-dimethoxyphenyl)amino)quinoxaline-2-yl)sulfamoyl)phenyl)-3-methoxy-4-methylbenzamide)
- Core Structure: Quinoxaline (nitrogen-rich bicyclic system) vs. monocyclic thiophene.
- Functional Groups: Retains the 3,5-dimethoxyphenyl and sulfamoyl groups but incorporates a quinoxaline scaffold, which may enhance DNA intercalation or kinase binding .
Thiophene-2-carboxamide Analogs
a) N-[(3,5-difluorophenyl)methyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide
- Key Differences :
- Substituents : 3,5-Difluorophenylmethyl vs. 3,5-dimethoxyphenyl in the target compound.
- Molecular Weight : 397.42 g/mol (fluorinated) vs. ~476 g/mol (target, estimated).
- Electronic Effects : Fluorine’s electron-withdrawing nature vs. methoxy’s electron-donating properties, impacting lipophilicity (LogP) and metabolic stability .
Pharmacologically Active Analogs (Kinase Inhibitors)
- PKI-587 (Voxtalisib): A dual PI3K/mTOR inhibitor with a urea-linked morpholino-triazine structure. While structurally distinct, its sulfamoyl-like groups and carboxamide motifs suggest shared targeting of ATP-binding pockets in kinases .
- GSK-2126458 : Features a difluorophenyl-sulfonamide group, highlighting the therapeutic relevance of sulfamoyl derivatives in kinase inhibition .
Biological Activity
N-(3,5-dimethoxyphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to synthesize existing research findings regarding its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a sulfamoyl group and aromatic moieties, which are believed to contribute to its biological properties. The presence of methoxy and ethoxy groups may enhance its solubility and bioavailability.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Antioxidant Activity : Compounds with similar structures have shown the ability to induce antioxidant enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which plays a crucial role in cellular defense against oxidative stress .
- Cytoprotective Effects : Studies have demonstrated that certain derivatives can protect against DNA and mitochondrial damage induced by carcinogens. For instance, pretreatment with related compounds has been shown to reduce DNA strand breaks and maintain mitochondrial membrane potential in cell models exposed to toxins .
- Anti-inflammatory Properties : Some analogs have exhibited anti-inflammatory effects by modulating inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
| Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Induction of NQO1 | |
| Cytoprotection | Reduction of DNA damage | |
| Anti-inflammatory | Modulation of inflammatory pathways | |
| Antitumor | Inhibition of cancer cell proliferation |
Case Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of a related compound on human colon fibroblast cells. The results indicated that pretreatment with the compound significantly reduced cytotoxicity induced by 4-nitroquinoline 1-oxide (4NQO), demonstrating its protective potential against carcinogen-induced damage .
Case Study 2: In Vivo Efficacy
In an animal model, compounds structurally related to this compound were tested for their antitumor efficacy. The results showed promising reductions in tumor size and improved survival rates among treated subjects compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
